N-[(5E)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Description
N-[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Properties
Molecular Formula |
C12H9ClN2O2S |
|---|---|
Molecular Weight |
280.73 g/mol |
IUPAC Name |
N-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C12H9ClN2O2S/c1-7(16)14-12-15-11(17)10(18-12)6-8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15,16,17)/b10-6+ |
InChI Key |
TVGRVJFOSPCXHC-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/S1 |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=C(C=C2)Cl)S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole ring. The final step involves the acetylation of the thiazole derivative to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted thiazole compounds.
Scientific Research Applications
N-[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins by binding to bacterial ribosomes. In anticancer research, it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloroacetanilide: A structurally related compound with similar applications in medicinal chemistry.
Thiazole Derivatives: Various thiazole derivatives exhibit similar biological activities, such as antimicrobial and anticancer properties.
Uniqueness
N-[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE is unique due to its specific combination of a chlorophenyl group and a thiazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
